(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

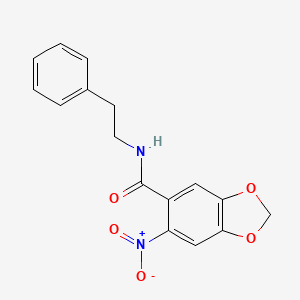

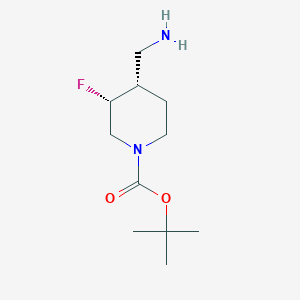

"(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine" is a fluorinated piperidine derivative of interest in the field of medicinal chemistry as a building block for pharmaceutical compounds.

Synthesis Analysis

- The synthesis of 4-aminomethyl-4-fluoropiperidines, a class to which our compound belongs, involves a key step of regioselective bromofluorination of N-Boc-4-methylenepiperidine (Verniest et al., 2010).

- Another related synthesis route for 3-aminomethyl-3-fluoropiperidines has been developed, which includes fluorination of ethyl 3-chloropropyl-2-cyanoacetate followed by several transformations, eventually yielding the desired 3-aminomethyl-3-fluoropiperidines (Van Hende et al., 2009).

Molecular Structure Analysis

- There's limited direct information on the molecular structure of "(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine." However, related studies on fluorinated piperidines provide insights into their molecular geometry, including bond lengths and angles influenced by fluorine atoms (Orliac et al., 2014).

Chemical Reactions and Properties

- The fluorinated azaheterocycles, like our compound, are of specific interest due to their bifunctional nature, facilitating diverse chemical reactions (Verniest et al., 2010).

- The presence of fluorine and amine groups in these compounds allows for varied chemical interactions, essential in pharmaceutical development.

Physical Properties Analysis

- The fluorine atoms in these compounds significantly influence their physical properties, such as pKa and lipophilicity. The stereochemistry relative to the fluorine and amino groups affects these properties due to conformational changes (Orliac et al., 2014).

Applications De Recherche Scientifique

Synthesis of Aminomethylated Fluoropiperidines and Fluoropyrrolidines

The synthesis of aminomethylated fluoropiperidines and fluoropyrrolidines has been explored due to their significance as bifunctional building blocks for fluorinated pharmaceutical compounds. Specifically, the synthesis of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines was accomplished through a regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine, highlighting the importance of these compounds in the field of medicinal chemistry (Verniest et al., 2010).

Synthesis of 3-Aminomethyl-3-fluoropiperidines

A synthetic route towards 1-alkyl-3-aminomethyl-3-fluoropiperidines was developed, showcasing their relevance as building blocks in medicinal chemistry. The synthesis involved fluorination of ethyl 3-chloropropyl-2-cyanoacetate followed by transformation of the ester moiety into different amides and subsequent steps leading to the desired 3-aminomethyl-3-fluoropiperidines (Van Hende et al., 2009).

Novel Scaffolds for Combinatorial Chemistry

Orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines were introduced as new scaffolds for combinatorial chemistry. These compounds were prepared from a piperidine building block through a sequence involving nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition, demonstrating their potential in the development of diverse chemical libraries (Schramm et al., 2010).

Fluoro-Beta-Amino Acids in Medicinal Chemistry

The preparation of fluoro-beta-amino acid derivatives, including (2S,3S)- and (2R,3S)-2-fluoro and (3S)-2,2-difluoro-3-amino carboxylic acid derivatives, highlights their incorporation into various chemical structures such as tetrahydropyrimidin-4(1H)-ones, and cyclic and open-chain beta-peptides. These compounds provide valuable insights into the application of fluorinated amino acids in medicinal chemistry and peptide synthesis (Yoshinari et al., 2011).

Propriétés

IUPAC Name |

tert-butyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWDRFMQLZQJAY-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-[[1-phenyl-4-(thiophen-2-ylmethyl)pyrazol-3-yl]-thiophen-2-ylmethylidene]hydrazine](/img/no-structure.png)

![5-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B1181472.png)